molecular formula C22H19BrN2O4S B11360790 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11360790
M. Wt: 487.4 g/mol
InChI Key: MBNYODHLNGJOPO-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom into the dibenzo[c,e][1,2]thiazine core.

    Oxidation: Conversion of the thiazine sulfur to its dioxide form.

    Acetylation: Attachment of the acetamide group to the brominated core.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur dioxide group.

    Reduction: Reduction of the bromine atom or the sulfur dioxide group.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols.

    Coupling Reactions: Use of palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions may introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors that recognize sulfur-containing compounds. The bromine atom and the acetamide group may also play roles in its biological activity by facilitating binding to specific targets or modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but with an acetic acid group instead of an acetamide group.

    9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine: Lacks the acetamide and methoxy-methylphenyl groups.

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, sulfur dioxide group, and acetamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-14-7-10-20(29-2)18(11-14)24-22(26)13-25-19-9-8-15(23)12-17(19)16-5-3-4-6-21(16)30(25,27)28/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

MBNYODHLNGJOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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